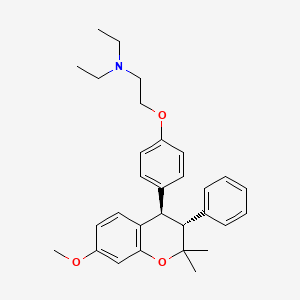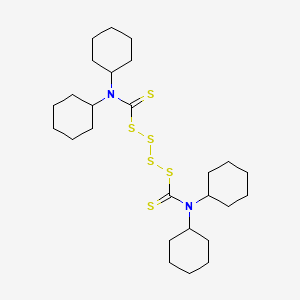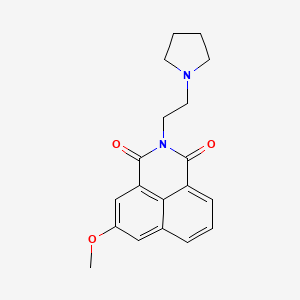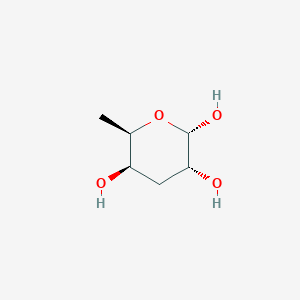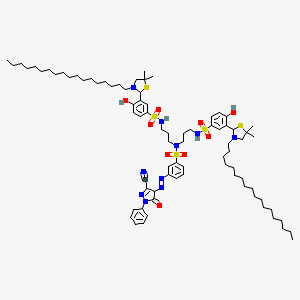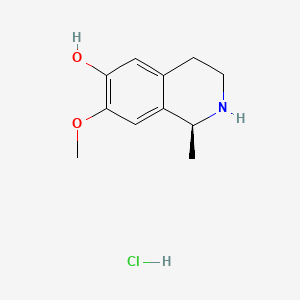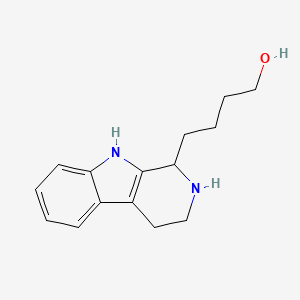
2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is a complex heterocyclic compound that features both triazine and benzotriazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine and benzotriazine rings through cyclization of appropriate precursors.
Condensation Reactions: Combining smaller molecules to form the larger heterocyclic structure.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, often involving:
Batch Reactors: For controlled synthesis in large quantities.
Continuous Flow Reactors: For more efficient and consistent production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: As a catalyst in various organic reactions.
Materials Science: In the development of new materials with unique electronic properties.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to its unique structure.
Biological Probes: As a probe in biochemical assays.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Dyes and Pigments: As a component in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A simpler triazine compound.
Benzotriazine: A simpler benzotriazine compound.
2,4-Diamino-6-chlorotriazine: A triazine derivative with similar functional groups.
Uniqueness
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is unique due to its fused ring structure, which imparts distinct electronic properties and potential for diverse applications.
Eigenschaften
CAS-Nummer |
30101-69-0 |
|---|---|
Molekularformel |
C9H7N7 |
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
4-imino-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine |
InChI |
InChI=1S/C9H7N7/c10-8-12-7-5-3-1-2-4-6(5)14-15-16(7)9(11)13-8/h1-4H,(H3,10,11,13) |
InChI-Schlüssel |
SQHXGGDVQLMCIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC(=NC(=N)N3N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


